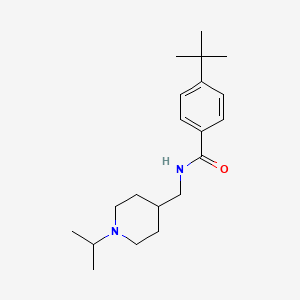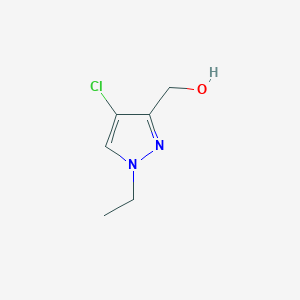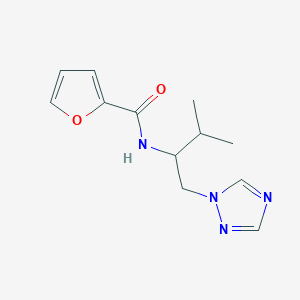![molecular formula C13H11N3O2S B2846017 (3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid CAS No. 937606-30-9](/img/structure/B2846017.png)
(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid is a complex organic compound that finds applications across multiple scientific disciplines. Its unique structure, featuring a pyrazolo-pyridine core with a thiophene substituent, lends it distinctive chemical properties.
Mecanismo De Acción
Target of Action
The primary targets of (3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets in a way that leads to significant inhibitory activity
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. Given its inhibitory activity, it is likely that it interferes with certain signaling pathways, but the specifics are still under investigation .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of (3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid typically involves multi-step processes. The core pyrazolo[3,4-B]pyridine framework is usually synthesized via condensation reactions involving hydrazines and appropriately substituted pyridines. The thiophene ring is introduced through cross-coupling reactions, like Suzuki-Miyaura coupling, under palladium-catalyzed conditions. Final acylation steps incorporate the acetic acid group.
Industrial Production Methods:
Industrial production of this compound requires scalable, efficient processes. Optimized reaction conditions and use of cost-effective reagents are paramount. Catalytic systems, solvent choice, and purification techniques, such as chromatography, play vital roles in maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations affecting the thiophene ring, yielding sulfoxides or sulfones.
Reduction: Reductive conditions may reduce nitro or carbonyl groups if present in derivatives.
Substitution: The aromatic positions of both pyridine and thiophene rings are susceptible to electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, Friedel-Crafts alkylating agents.
Major Products:
Sulfoxide and sulfone derivatives from oxidation.
Alcohols and amines from reduction.
Various substituted aromatic derivatives from substitution.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block in organic synthesis and materials science.
Biology:
Investigated for its interactions with biological macromolecules.
Medicine:
Explored for potential pharmaceutical applications, particularly in targeting specific enzymes and receptors.
Industry:
Utilized in the development of novel materials with specific electronic properties.
Comparación Con Compuestos Similares
3-Methyl-4-thienyl-1H-pyrazole
4-Thienyl-pyridine-1-carboxylic acid
Uniqueness:
The combination of the pyrazolo[3,4-B]pyridine core with the thiophene substituent and acetic acid functionality sets (3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid apart. It offers a unique blend of structural features that can be fine-tuned for various applications, providing advantages in selectivity and potency in biological systems, as well as in chemical reactivity and stability.
That's the breakdown. Ready to dive into any specific section or need more details on a certain part?
Propiedades
IUPAC Name |
2-(3-methyl-4-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-12-9(10-3-2-6-19-10)4-5-14-13(12)16(15-8)7-11(17)18/h2-6H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZIIVXFSBNUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)C3=CC=CS3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dimethoxyphenyl)-2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2845943.png)




![1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2845949.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2845951.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2845954.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2845955.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2845956.png)
